N-[2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-(2-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a trifluoromethyl group, and an amide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Sulfanyl Group: The triazole ring is then functionalized with a sulfanyl group using thiolation reactions.
Amidation Reaction: The intermediate product is reacted with an acyl chloride or anhydride to form the amide linkage.
Final Coupling: The trifluoromethylbenzamide moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide linkage, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms, particularly those involving sulfanyl groups.
Protein Labeling: Its functional groups allow for covalent attachment to proteins, aiding in biochemical studies.
Medicine:
Drug Development: The compound’s structural features make it a potential lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Agriculture: It can be used in the development of agrochemicals, such as herbicides or fungicides.
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or chemical resistance.
Mechanism of Action
The mechanism by which N-(2-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing enzymatic activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering membrane-bound protein functions.
Comparison with Similar Compounds
- N-(2-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(CHLOROMETHYL)BENZAMIDE
- N-(2-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(METHOXYMETHYL)BENZAMIDE
Uniqueness: The presence of the trifluoromethyl group in N-(2-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE distinguishes it from similar compounds, as it significantly enhances the compound’s stability, lipophilicity, and potential biological activity. This makes it a more versatile and potent molecule for various applications.
Properties
Molecular Formula |
C19H16F3N5O2S |
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Molecular Weight |
435.4 g/mol |
IUPAC Name |
N-[2-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C19H16F3N5O2S/c1-27-11-23-26-18(27)30-10-16(28)24-14-4-2-3-5-15(14)25-17(29)12-6-8-13(9-7-12)19(20,21)22/h2-9,11H,10H2,1H3,(H,24,28)(H,25,29) |
InChI Key |
CAQSMSPGFRTBJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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